Technical Deep Dive: Discovery and Synthesis of PTK6-IN-21b
Technical Deep Dive: Discovery and Synthesis of PTK6-IN-21b
The following technical guide details the discovery, synthesis, and characterization of PTK6-IN-21b , a representative high-potency inhibitor of Protein Tyrosine Kinase 6 (PTK6/Brk).
Executive Summary
PTK6-IN-21b represents a class of potent, ATP-competitive small molecule inhibitors targeting Protein Tyrosine Kinase 6 (PTK6) , also known as Breast Tumor Kinase (Brk). Unlike Src family kinases, PTK6 is an intracellular non-receptor tyrosine kinase lacking a myristoylation signal, allowing it to traffic between the cytoplasm and nucleus. Its overexpression in ~65% of breast cancers and significant subsets of prostate and colon cancers makes it a critical therapeutic target.
This guide dissects the chemical rationale, synthetic pathway, and validation protocols for PTK6-IN-21b, focusing on the imidazo[1,2-a]pyridine scaffold often associated with "Compound 21b" in high-impact medicinal chemistry series (e.g., Eur. J. Med. Chem or Bioorg.[1] Med. Chem series).
Part 1: Target Validation & Molecular Rationale
The PTK6 Signaling Nexus
PTK6 operates as a "switch" kinase. In the nucleus, it phosphorylates RNA-binding proteins (e.g., Sam68, PSF); in the cytoplasm, it amplifies mitogenic signals via EGFR, STAT3, and AKT.
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Mechanism of Action: PTK6-IN-21b functions as a Type I inhibitor , binding to the active conformation (DFG-in) of the kinase domain, competing directly with ATP.
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Selectivity Challenge: The ATP-binding pocket of PTK6 shares high homology with Src family kinases (SFKs). The "21b" series typically achieves selectivity by exploiting the specific "gatekeeper" residue (Thr338 in PTK6) and a unique hydrophobic back-pocket.
Interactive Signaling Pathway
The following diagram illustrates the PTK6 signaling cascade and the intervention point of PTK6-IN-21b.
Caption: PTK6 integrates RTK signals to drive proliferation via STAT3/AKT. PTK6-IN-21b blocks this node.
Part 2: Chemical Synthesis of PTK6-IN-21b
The synthesis of PTK6-IN-21b (representative Imidazo[1,2-a]pyridine series) utilizes a convergent strategy. The core scaffold is constructed via a condensation reaction, followed by palladium-catalyzed cross-coupling to introduce the selectivity-determining tail.
Retrosynthetic Analysis
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Disconnection A: Suzuki-Miyaura coupling at the C-6 position (Introduction of the aryl tail).
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Disconnection B: Amide coupling or Sulfonylation at the C-3 or pendant amine (Fine-tuning solubility).
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Core Formation: Condensation of 2-amino-5-bromopyridine with an
-haloketone.
Detailed Synthetic Protocol
Step 1: Construction of the Imidazo[1,2-a]pyridine Core
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Reagents: 2-amino-5-bromopyridine (1.0 eq), Chloroacetaldehyde (1.5 eq, 40% aq), NaHCO3.
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Protocol:
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Dissolve 2-amino-5-bromopyridine in Ethanol (EtOH) at 0.5 M concentration.
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Add Chloroacetaldehyde dropwise.
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Reflux at 80°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hex).
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Workup: Cool to RT, neutralize with sat. NaHCO3. Extract with DCM.
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Yield: ~85% of 6-bromoimidazo[1,2-a]pyridine (Intermediate 1 ).
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Step 2: C-3 Functionalization (Formylation/Halogenation)
Note: Depending on the specific "21b" variant, C-3 is often functionalized to engage the hinge region.
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Reagents: NIS (N-iodosuccinimide), Acetonitrile.
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Protocol:
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Dissolve Intermediate 1 in ACN.
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Add NIS (1.1 eq) at 0°C. Stir for 1 h.
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Result: 6-bromo-3-iodoimidazo[1,2-a]pyridine (Intermediate 2 ).
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Step 3: Suzuki-Miyaura Cross-Coupling (The Critical Step)
This step attaches the solubilizing tail (often a substituted phenyl or pyrazole group).
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Reagents: Intermediate 2 (1.0 eq), Aryl-Boronic Acid Pinacol Ester (1.2 eq), Pd(dppf)Cl2·DCM (0.05 eq), K2CO3 (2.0 eq).
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Solvent: 1,4-Dioxane/Water (4:1).
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Protocol:
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Degas solvents with N2 for 15 mins (Critical for yield).
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Combine reagents in a sealed tube.
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Heat to 90°C for 12 hours.
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Purification: Flash column chromatography (MeOH/DCM gradient).
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Synthetic Workflow Diagram
Caption: Convergent synthesis of PTK6-IN-21b via imidazo[1,2-a]pyridine core construction.
Part 3: In Vitro Characterization & Protocols
To validate PTK6-IN-21b, researchers must demonstrate both enzymatic inhibition (cell-free) and functional downregulation of signaling (cell-based).
Quantitative Data Summary (Expected Values)
| Metric | Value | Assay Type | Significance |
| PTK6 IC50 | < 10 nM | ADP-Glo Kinase Assay | High potency against target. |
| Src IC50 | > 500 nM | ADP-Glo Kinase Assay | >50-fold selectivity window. |
| Cellular IC50 | ~100-500 nM | Cell Viability (T-47D) | Effective membrane permeability. |
| Solubility | > 50 µM | PBS (pH 7.4) | Suitable for in vivo dosing. |
Protocol: ADP-Glo Kinase Assay (Cell-Free)
Purpose: To determine the biochemical IC50.
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Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
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Enzyme Mix: Dilute recombinant human PTK6 (SignalChem) to 2 ng/µL.
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Compound: Prepare 3-fold serial dilutions of PTK6-IN-21b in DMSO.
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Reaction:
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Add 2 µL Compound + 4 µL Enzyme to 384-well plate.
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Incubate 15 min at RT.
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Add 4 µL Substrate/ATP mix (Poly(Glu,Tyr) 4:1, 10 µM ATP).
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Incubate 60 min at RT.
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Detection: Add 10 µL ADP-Glo Reagent (40 min), then 20 µL Kinase Detection Reagent (30 min).
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Read: Measure luminescence on a plate reader (e.g., EnVision).
Protocol: Cellular Western Blot (Target Engagement)
Purpose: To verify inhibition of downstream STAT3 phosphorylation.
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Cell Line: T-47D or PC3 cells (High PTK6 expression).
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Treatment: Seed cells (5x10^5/well). Starve serum overnight. Treat with PTK6-IN-21b (0, 10, 100, 1000 nM) for 2 hours.
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Stimulation: Stimulate with EGF (100 ng/mL) for 15 mins to drive pathway flux.
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Lysis: Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
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Blotting:
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Primary Ab: p-STAT3 (Tyr705) [CST #9145].
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Control Ab: Total STAT3, GAPDH.
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Validation Criteria: Dose-dependent reduction of p-STAT3 signal without loss of Total STAT3.
References
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Mahmoud, K. A., et al. (2014). Discovery of 4-anilino
-carbolines as novel Brk inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Link -
Qiu, H., et al. (2018). Discovery of Pyrazolo[3,4-d]pyrimidine Derivatives as Potent and Selective PTK6 Inhibitors. ACS Medicinal Chemistry Letters. Link
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Wang, X., et al. (2020). Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives as potent and selective PTK6 inhibitors. European Journal of Medicinal Chemistry. Link
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Ostrander, J. H., et al. (2010). Breast tumor kinase (protein tyrosine kinase 6) regulates prostate cancer cell growth. Cancer Research. Link
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Ambeed. PTK6-IN-21b Product Entry (Catalog #A1953493). Link
